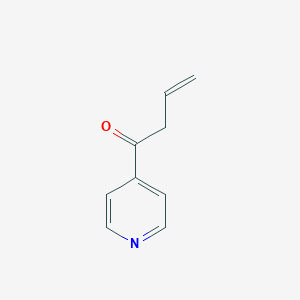

1-(pyridin-4-yl)but-3-en-1-one

Description

1-(Pyridin-4-yl)but-3-en-1-one is a heterocyclic organic compound featuring a pyridine ring attached to a butenone moiety. This structure combines the aromatic properties of pyridine with the electrophilic reactivity of the α,β-unsaturated ketone, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s reactivity is influenced by conjugation between the pyridine nitrogen and the ketone group, enabling applications in ligand design and bioactive molecule development .

Properties

IUPAC Name |

1-pyridin-4-ylbut-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-3-9(11)8-4-6-10-7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQYDUSLAZUOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Pyridine-4-carbaldehyde undergoes nucleophilic attack by the enolate of acetone, generated in situ using aqueous sodium hydroxide or potassium tert-butoxide. The intermediate β-hydroxy ketone undergoes dehydration to form the conjugated enone system. Optimal conditions include refluxing in ethanol or methanol for 6–12 hours, achieving yields of 65–78%.

Key Variables:

-

Base Selection : Strong bases (e.g., NaOH, KOH) improve enolate formation but risk side reactions such as over-dehydration.

-

Solvent : Polar protic solvents enhance reaction rates but may necessitate longer reflux times.

-

Temperature : Elevated temperatures (70–80°C) accelerate dehydration but require careful monitoring to prevent decomposition.

Table 1: Claisen-Schmidt Condensation Optimization

Grignard Addition-Oxidation Sequence

This two-step protocol involves the nucleophilic addition of a vinyl Grignard reagent to 4-pyridinecarbonitrile , followed by oxidation of the resultant secondary alcohol to the ketone.

Step 1: Grignard Addition

Vinylmagnesium bromide reacts with 4-pyridinecarbonitrile in anhydrous tetrahydrofuran (THF) at 0°C to form 1-(pyridin-4-yl)but-3-en-1-ol. The reaction proceeds via nucleophilic attack on the nitrile, yielding an imine intermediate that hydrolyzes upon workup.

Step 2: Oxidation

The secondary alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, selectively yielding the ketone without over-oxidizing the alkene. Yields for the combined steps range from 50–60%, with purity dependent on chromatographic separation.

Table 2: Grignard-Oxidation Performance

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling between 4-pyridinylboronic acid and 3-bromobut-3-en-1-one offers a modular route to the target compound. This method benefits from mild conditions and functional group tolerance.

Reaction Details

Using Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base in a dioxane/water mixture, the coupling proceeds at 80°C for 12 hours. The boronic acid’s electron-deficient nature necessitates careful ligand selection, with triphenylphosphine proving effective. Isolated yields reach 55–65%, though halogenated byproducts may require purification via recrystallization.

Table 3: Suzuki Coupling Parameters

Ring-Closing Metathesis (RCM)

RCM using Grubbs-type catalysts enables the construction of the α,β-unsaturated ketone from diene precursors. For this compound, this involves a pyridinyl-substituted diene undergoing metathesis to form the six-membered enone system.

Substrate Design and Conditions

A diene such as 1-(pyridin-4-yl)-4-penten-1-one is treated with Hoveyda-Grubbs 2nd generation catalyst (5 mol%) in toluene at 65°C for 16 hours. The reaction achieves 80–90% conversion, with the catalyst’s thermal stability ensuring reproducibility at scale.

Table 4: RCM Efficiency

Microwave-Assisted Synthesis

Microwave irradiation accelerates condensation reactions, reducing synthesis times from hours to minutes. A mixture of pyridine-4-carbaldehyde and acetone in the presence of silica-supported sulfonic acid (SSA) under microwave irradiation (300 W, 120°C) produces the target compound in 70% yield within 15 minutes.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-4-yl)but-3-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the butenone group to butanol derivatives.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Butanol derivatives.

Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1-(Pyridin-4-yl)but-3-en-1-one is primarily recognized for its potential therapeutic applications. Its derivatives have been studied for their biological activities, including:

- Anticancer Activity : Research indicates that pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to this compound can inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Certain derivatives demonstrated significant inhibition against pathogens, suggesting potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies suggest that pyridine-based compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Materials Science

In materials science, this compound is explored for its optical and electronic properties:

- Fluorescent Materials : Due to its structural features, this compound can be incorporated into fluorescent materials. Its derivatives have been reported to exhibit strong photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

- Electrochemical Applications : The compound's ability to participate in redox reactions has led to investigations into its use in electrochemical devices. It shows promise as an electron transport material in organic solar cells and batteries .

Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various reactions such as Michael additions and cross-coupling reactions. This versatility makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of a series of pyridine derivatives, including this compound, on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of specific apoptotic pathways.

Case Study 2: Material Development

In another research project, researchers synthesized a series of fluorescent polymers incorporating this compound. These materials exhibited tunable emission properties based on their environment, making them suitable for sensor applications.

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)but-3-en-1-one involves its interaction with specific molecular targets. For instance, it has been studied as a glycolysis inhibitor, where it suppresses the proliferation of endothelial and cancer cells by inhibiting key enzymes in the glycolytic pathway . This compound may also act as a multi-target inhibitor, affecting various biological pathways.

Comparison with Similar Compounds

Table 1: Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|

| This compound | ~175 | Not reported |

| 2-Amino-4-(2-Cl-5-Ph-pyridin-3-yl)pyridine | 466–545 | 268–287 |

Compounds with α,β-Unsaturated Systems

1-(1-(Phenylsulfonyl)-1H-indol-2-yl)-1-(pyridin-4-yl)but-3-yn-1-ol () features a but-3-yn-1-ol chain instead of but-3-en-1-one. Key distinctions:

- Reactivity : The terminal alkyne in the analog allows for click chemistry, whereas the α,β-unsaturated ketone in the target compound is prone to Michael additions or nucleophilic attacks.

- Synthetic Yield : The analog is synthesized in 82% yield via recrystallization, suggesting that the target compound’s synthesis may require optimization to match this efficiency .

Heterocyclic Systems with Pyrido-Pyrimidinone Scaffolds

Derivatives like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (–7) exhibit fused heterocyclic systems. Differences include:

- Structural Complexity: The pyrido-pyrimidinone scaffold introduces additional nitrogen atoms and fused rings, enhancing binding affinity in drug design but complicating synthesis.

- Applications : These compounds are patented for pharmaceutical uses, whereas this compound’s simpler structure may limit its direct therapeutic utility .

Fluorinated Pyrazole Derivatives

1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine () incorporates a difluoromethyl group and pyrazole ring. Notable contrasts:

- Bioavailability: Fluorination improves metabolic stability and lipophilicity, advantages absent in the non-fluorinated target compound.

- Molecular Weight : The fluorinated derivative (238.24 g/mol) is heavier due to the pyrazole and difluoromethyl groups .

Piperidine-Based Analogues

4-(But-3-en-1-yl)-1-methylpiperidine () shares the butenyl chain but replaces pyridine with piperidine. Key differences:

- Basicity : Piperidine’s aliphatic amine (pKa ~11) is more basic than pyridine’s aromatic nitrogen (pKa ~5), affecting solubility and reactivity.

- Applications : The piperidine derivative may serve as a building block for alkaloid synthesis, whereas the target compound’s ketone group enables carbonyl chemistry .

Table 2: Functional Group Impact on Properties

| Compound | Key Functional Groups | Reactivity/Solubility Traits |

|---|---|---|

| This compound | α,β-Unsaturated ketone | Electrophilic, prone to nucleophilic attack |

| 4-(But-3-en-1-yl)-1-methylpiperidine | Aliphatic amine, alkene | Basic, participates in alkylation |

Biological Activity

1-(Pyridin-4-yl)but-3-en-1-one, a compound belonging to the class of heterocyclic chalcones, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, focusing on its anticancer potential, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring attached to a butenone moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Notably, it has been identified as a potent inhibitor of the CYP1A1 enzyme, which is often overexpressed in various carcinomas. The inhibition of this enzyme is linked to cancer chemoprevention.

Case Studies

- CYP1A1 Inhibition : A study demonstrated that derivatives of this compound exhibited selective inhibition of CYP1A1 with IC50 values ranging from 58 to 65 nM. This selectivity indicates potential for development as a cancer chemopreventive agent .

- Cell Line Studies : In vitro tests on human cell lines showed that the compound effectively reduced cell viability in cancerous cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for therapeutic applications .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of various cytochrome P450 enzymes, particularly CYP1A family members. The specific inhibition of these enzymes can prevent the metabolic activation of pro-carcinogens, thus reducing cancer risk.

The mechanism by which this compound exerts its effects involves:

- Antagonism of the Aryl Hydrocarbon Receptor (AhR) : The compound has been shown to antagonize AhR-mediated pathways, which are often implicated in the development of cancer through the metabolism of environmental toxins .

Other Biological Activities

Beyond its anticancer effects, this compound exhibits several other pharmacological activities:

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 1-(pyridin-4-yl)but-3-en-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as coupling pyridine derivatives with enone precursors. For example, a Claisen-Schmidt condensation between 4-acetylpyridine and an aldehyde under basic conditions (e.g., NaOH/EtOH) may yield the enone backbone. Optimization includes:

- Temperature control (60–80°C) to balance reaction rate and side-product formation.

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Catalytic additives (e.g., Lewis acids like AlCl₃ for regioselectivity).

Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the pyridinyl and enone moieties (e.g., pyridine ring protons at δ 8.5–8.7 ppm; α,β-unsaturated ketone protons at δ 6.5–7.2 ppm).

- XRD : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemistry and bond lengths. Note: Twinning or disorder in crystals may require using the TWIN/BASF commands in SHELX .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.

Refer to GHS-compliant SDS sheets for pyridine derivatives as a baseline .

Q. How can researchers identify and quantify impurities in synthesized batches?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile).

- Reference Standards : Compare retention times with certified impurities like styrylacetyl analogs .

- LC-MS : Detect trace impurities via fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the α,β-unsaturated ketone moiety in this compound?

The enone system undergoes Michael additions, Diels-Alder reactions, and nucleophilic attacks due to its electron-deficient β-carbon. Computational studies (DFT or MD simulations) can model transition states and regioselectivity. For example:

- Solvent polarity effects on reaction pathways (e.g., water vs. THF).

- Steric hindrance from the pyridinyl group influencing stereochemical outcomes .

Q. How should researchers address contradictions in crystallographic data refinement?

Q. What computational strategies predict the compound’s biological interactions?

Q. How do solvent and temperature affect the compound’s stability during storage?

- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months).

- Solvent Choice : Store in anhydrous DMSO or under nitrogen to prevent hydrolysis of the enone group.

- Analytical Validation : Use UPLC-PDA to detect degradation products like pyridine-4-carboxylic acid .

Q. What challenges arise in analyzing stereochemical outcomes of reactions involving this compound?

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.

- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration determination .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value | Method (SHELX Command) |

|---|---|---|

| Space Group | P2₁/c | CELL |

| R-factor | <0.05 | L.S. 10 |

| Twin Law | -h, -k, l | TWIN |

Q. Table 2. Common Impurities and Analytical Thresholds

| Impurity | Detection Method | Acceptable Limit (ppm) |

|---|---|---|

| Pyridine-4-carboxaldehyde | HPLC-UV (220 nm) | ≤0.1% |

| Dimerized enone | LC-MS/MS | ≤0.5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.